3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms, i.e., a benzene ring), as well as a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step processes involving reactions with amines . For instance, a related compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole, has been synthesized for the detection of Cd2+ ion .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction . These compounds typically have planar furyl-vinyl substituents with an E configuration at the C=C double bond .Chemical Reactions Analysis
Reactions involving similar compounds have been studied. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported . Another study reported a three-component reaction between isatoic anhydride, amine, and methyl-substituted furyl-acryl-aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-(5-Methyl-2-furyl)butanal, a related compound, has a molecular weight of approximately 152.19 g/mol and is moderately soluble in water .Scientific Research Applications
1. Antinociceptive Effect of 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Summary of Application : This compound was investigated for its antinociceptive effects in several mouse models of induced nociception .
- Methods of Application : The compound was administered intraperitoneally in mice. The effects were then observed in various tests including the acetic acid-induced abdominal-writhing test, the hot-plate test, and the formalin-induced paw-licking test .
- Results : The compound produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .
2. Extractive Spectrophotometric Detection of Sn(II) Using 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one
- Summary of Application : This compound was used for the determination of tin (II) traces. It involves the formation of a yellow-colored complex after the binding of the compound and tin (II) in a slightly acidic medium (HCl) .
- Methods of Application : The method involves the formation of a complex between the compound and tin (II) in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm .
- Results : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm that was stable for two days .
3. 3-(5-Methylfuran-2-yl)acrylaldehyde
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPIACVNXSPAPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355967 |
Source
|
Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
210825-08-4 |
Source
|
Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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